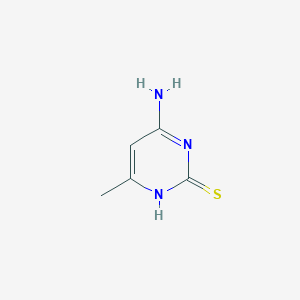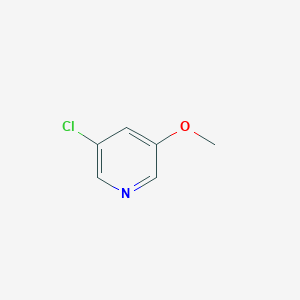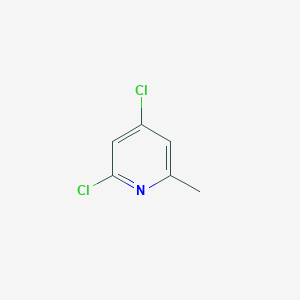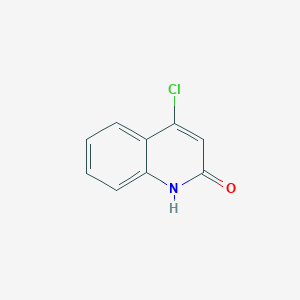
4-Chloroquinolin-2(1H)-one
Overview
Description
4-Chloroquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone, substituted with a chlorine atom at the fourth position and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method is the reaction of quinolin-2(1H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the fourth position with a chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction of the keto group can yield 4-chloroquinolin-2-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted quinolin-2(1H)-one derivatives.
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 4-Chloroquinolin-2-ol.
Scientific Research Applications
4-Chloroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV. The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
- 2-Chloroquinoline
- 4-Chloroquinoline
- 2-Phenylquinoline
- 4-Chloroquinazoline
Comparison: 4-Chloroquinolin-2(1H)-one is unique due to the presence of both a chlorine atom and a keto group, which confer distinct reactivity and biological activity. Compared to 2-Chloroquinoline and 4-Chloroquinoline, the keto group in this compound allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXTZWWKNXVRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305336 | |
| Record name | 4-Chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20146-59-2 | |
| Record name | 20146-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using nickel-catalyzed homocoupling reactions to synthesize symmetrical bisquinolones from 4-Chloroquinolin-2(1H)-one compared to other methods?
A: Nickel-catalyzed homocoupling reactions offer several advantages over alternative methods, such as palladium-catalyzed borylation/Suzuki cross-coupling reactions [, ]. Firstly, nickel is significantly less expensive than palladium, making it a more cost-effective catalyst, especially for large-scale syntheses. Secondly, the homocoupling approach avoids the need for a separate borylation step and the use of bis(pinacolato)diboron, a relatively expensive cross-coupling partner. This simplifies the reaction procedure and reduces both cost and waste generation. Additionally, microwave-assisted nickel-catalyzed homocouplings can be performed efficiently, often requiring shorter reaction times compared to conventional heating methods [, ].
Q2: Can the methodologies described for synthesizing symmetrical bisquinolones from this compound be applied to other biaryl systems?
A: Yes, the principles of both palladium-catalyzed borylation/Suzuki cross-coupling and nickel-mediated homocoupling reactions can be extended to synthesize various types of symmetrical biaryls, not just bisquinolones []. This highlights the versatility of these synthetic strategies in constructing diverse chemical scaffolds for research and development purposes.
Q3: What is the role of TBAB in the synthesis of 4-Methoxyquinolin-2(1H)-one from this compound?
A: In the synthesis of 4-Methoxyquinolin-2(1H)-one from this compound, TBAB (tetrabutylammonium bromide) acts as a phase transfer catalyst []. This means it facilitates the interaction between reactants present in different phases, typically an aqueous phase and an organic phase. TBAB achieves this by forming lipophilic ion pairs with anionic reactants or intermediates, allowing them to cross the phase boundary and react with the other reagents present in the organic phase. This ultimately accelerates the reaction rate and improves the overall yield of 4-Methoxyquinolin-2(1H)-one.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


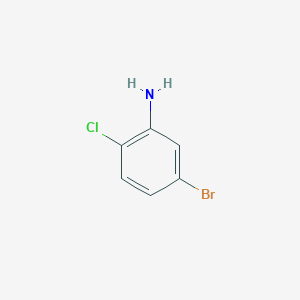
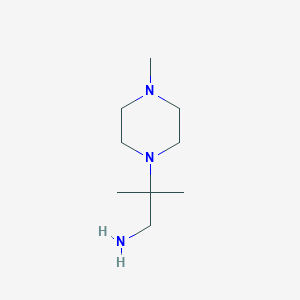

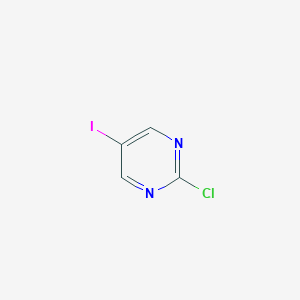
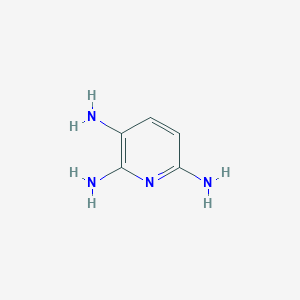
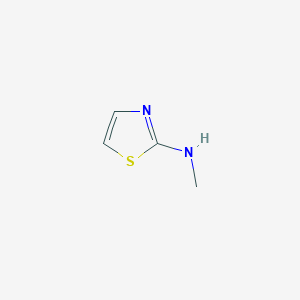
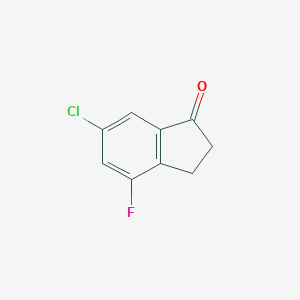

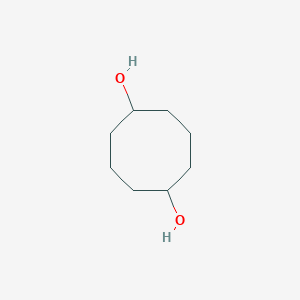

![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
